3-Amino-2-pyrazinoylguanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2-pyrazinoylguanidine is a chemical compound with the molecular formula C₆H₈N₆O. It is known for its stability in serum and water, making it a subject of interest in various pharmacological studies
Vorbereitungsmethoden
The synthesis of 3-Amino-2-pyrazinoylguanidine typically involves the reaction of pyrazinoylguanidine with an appropriate amine source under controlled conditions. One common method includes the use of reverse-phase high-performance liquid chromatography (HPLC) to measure the compound and its metabolites in serum . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
3-Amino-2-pyrazinoylguanidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of pyrazinoic acid derivatives.
Reduction: Reduction reactions may involve reducing agents to convert the compound into its reduced forms.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, resulting in the formation of substituted pyrazinoylguanidine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyrazinoic acid derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a precursor in the synthesis of other pyrazine-based compounds.
Biology: The compound’s stability in serum makes it useful for biological studies, particularly in pharmacokinetics.
Industry: The compound’s stability and reactivity make it suitable for industrial applications, including the synthesis of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 3-Amino-2-pyrazinoylguanidine involves its interaction with specific molecular targets and pathways. It acts on renal tubules to increase urea elimination, which is particularly beneficial for patients with kidney failure . The compound is rapidly hydrolyzed to pyrazinoic acid, which is further metabolized to 5-hydroxy-pyrazinoic acid. This metabolic pathway is crucial for its pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
3-Amino-2-pyrazinoylguanidine can be compared with other similar compounds, such as:
Pyrazinoylguanidine: Both compounds share a similar core structure, but this compound has an additional amino group, which enhances its stability and reactivity.
Pyrazinoic Acid: This is a major metabolite of this compound and shares similar pharmacokinetic properties.
3-Aminopyrazinoic Acid: Another metabolite that is more stable in serum and water compared to its parent compound.
The uniqueness of this compound lies in its enhanced stability and specific pharmacological effects, making it a valuable compound for scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
14559-68-3 |
---|---|
Molekularformel |
C6H8N6O |
Molekulargewicht |
180.17 g/mol |
IUPAC-Name |
3-amino-N-(diaminomethylidene)pyrazine-2-carboxamide |
InChI |
InChI=1S/C6H8N6O/c7-4-3(10-1-2-11-4)5(13)12-6(8)9/h1-2H,(H2,7,11)(H4,8,9,12,13) |
InChI-Schlüssel |
GTOFYYPYNNNMLP-UHFFFAOYSA-N |
SMILES |
C1=CN=C(C(=N1)C(=O)N=C(N)N)N |
Kanonische SMILES |
C1=CN=C(C(=N1)C(=O)N=C(N)N)N |
Synonyme |
3-amino-2-pyrazinoylguanidine 3-aminopyrazinoylguanidine 3-APZG NH2PZG |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.